molecular formula C14H14BNO4 B1408903 (3-((3-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 1704069-57-7

(3-((3-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1408903
CAS RN: 1704069-57-7
M. Wt: 271.08 g/mol
InChI Key: WDLAMKPWOUMLHK-UHFFFAOYSA-N
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Description

“(3-((3-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C14H14BNO4 . It has a molecular weight of 271.08 .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group that includes a methoxyphenyl moiety .

Scientific Research Applications

Photophysical Properties

  • Solvatochromism and Quantum Yield: The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), including solvatochromism and quantum yield in various solvents, were studied. The research found significant π → π* transitions and collinear ground and excited state dipole moments, suggesting radiative nature and less intersystem crossing in the excited state (Muddapur et al., 2016).

Fluorescence Quenching

  • Interaction with Aniline in Alcohols: A study on the fluorescence quenching of boronic acid derivatives by aniline in different alcohols highlighted the impact of solvent viscosity on the quenching process. This research provides insights into the conformational changes of boronic acid derivatives in various environments (Geethanjali et al., 2015).

Chemical Properties and Complex Formation

  • Formation of Tetraarylpentaborates: The formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex was investigated. This study provides valuable information on the chemical properties and potential applications of such complexes in various fields (Nishihara et al., 2002).

Optical Modulation and Nanotechnology

  • Application in Nanotechnology: Research on phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrated a clear link between molecular structure and optical properties. This has implications for saccharide recognition and potential applications in nanotechnology (Mu et al., 2012).

Food Technology Applications

  • Specific Reduction of Fructose in Food: A study explored the potential of boronic acids, including 3-methoxyphenyl boronic acid, for the specific reduction of fructose in food matrices like fruit juice. This research is significant for food technology and dietary health (Pietsch & Richter, 2016).

properties

IUPAC Name

[3-[(3-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(8-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLAMKPWOUMLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180887
Record name Boronic acid, B-[3-[[(3-methoxyphenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704069-57-7
Record name Boronic acid, B-[3-[[(3-methoxyphenyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[[(3-methoxyphenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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